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Compound of Interest

Compound Name: 4-(Aminomethyl)pyridin-2(1H)-one

Cat. No.: B111612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and

recommended methodologies for assessing the solubility and stability of 4-
(Aminomethyl)pyridin-2(1H)-one. This pyridinone derivative is of interest in medicinal

chemistry due to the diverse biological activities associated with this scaffold, including its role

in kinase inhibition and other signaling pathways.[1][2][3] A thorough understanding of its

physicochemical properties is critical for its advancement as a potential therapeutic agent.

Core Physicochemical Properties
While experimentally determined quantitative data for 4-(Aminomethyl)pyridin-2(1H)-one is

limited in publicly accessible literature, predicted values provide a foundational understanding

of its characteristics. These predictions, sourced from chemical suppliers and computational

models, are summarized below.[4] For structurally similar compounds, such as 2-

(Aminomethyl)pyridine, high solubility in water (1000 mg/ml at 20°C) has been reported,

suggesting that 4-(Aminomethyl)pyridin-2(1H)-one may also exhibit favorable aqueous

solubility.[5]
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Property Predicted Value

Molecular Formula C₆H₈N₂O

Molecular Weight 124.14 g/mol

Boiling Point 356.5 ± 34.0 °C

Density 1.146 ± 0.06 g/cm³

pKa 11.74 ± 0.10

LogP 0.94620

XLogP3 -1.4

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 2

Solubility Profile
A comprehensive understanding of the solubility of 4-(Aminomethyl)pyridin-2(1H)-one is

essential for formulation development, in vitro assay design, and predicting its in vivo behavior.

The presence of both a hydrogen bond-donating aminomethyl group and a hydrogen bond-

accepting pyridinone ring suggests the potential for aqueous solubility.[6][7]

Experimental Protocols for Solubility Determination
To obtain precise and accurate solubility data, the following experimental protocols are

recommended.

1. Kinetic Solubility Assay (High-Throughput Screening)

This method is suitable for early-stage discovery to quickly assess the apparent solubility of a

compound.

Principle: A concentrated stock solution of the compound in an organic solvent (typically

DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored, often by

nephelometry (light scattering) or UV spectroscopy after filtration.
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Detailed Methodology:

Prepare a 10 mM stock solution of 4-(Aminomethyl)pyridin-2(1H)-one in 100% DMSO.

In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to

each well.

Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to

achieve a range of final compound concentrations (e.g., 1-100 µM).

Seal the plate and shake at room temperature for 1-2 hours.

Measure the turbidity of each well using a nephelometer. The concentration at which a

significant increase in light scattering is observed is the kinetic solubility.

Alternatively, filter the solutions using a 96-well filter plate and analyze the filtrate for the

concentration of the dissolved compound by HPLC-UV or LC-MS/MS.

2. Thermodynamic Solubility Assay (Equilibrium Method)

This "gold standard" method measures the solubility of a compound at equilibrium and is

crucial for pre-formulation and formulation development.

Principle: An excess of the solid compound is equilibrated with a solvent over a defined

period. The concentration of the dissolved compound in the supernatant is then determined.

Detailed Methodology:

Add an excess amount of solid 4-(Aminomethyl)pyridin-2(1H)-one to a series of vials

containing different aqueous buffers (e.g., pH 2, 5, 7.4, 9) and organic solvents (e.g.,

ethanol, methanol, acetonitrile).

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a

sufficient time to reach equilibrium (typically 24-48 hours).

After equilibration, allow the suspension to settle or centrifuge to separate the solid from

the supernatant.
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Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.

Dilute the filtrate appropriately and quantify the concentration of 4-(Aminomethyl)pyridin-
2(1H)-one using a validated analytical method, such as HPLC-UV.

Figure 1: Workflows for Kinetic and Thermodynamic Solubility Assays.

Stability Profile
Evaluating the stability of 4-(Aminomethyl)pyridin-2(1H)-one is crucial for determining

appropriate storage conditions, shelf-life, and identifying potential degradation products that

could impact efficacy or safety. The recommended storage condition of 2-8°C with protection

from light suggests a potential for degradation under ambient conditions.[4]

Forced Degradation Studies
Forced degradation (stress testing) is essential to identify likely degradation products and

establish degradation pathways.[8][9][10] These studies are also critical for developing stability-

indicating analytical methods.[11]

Experimental Protocol for Forced Degradation Studies:

Principle: The drug substance is subjected to a variety of stress conditions that are more

severe than accelerated stability testing conditions. The extent of degradation and the

formation of degradation products are monitored by a stability-indicating HPLC method.[8]

Detailed Methodology:

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80°C for a specified

period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature or

heat at 60-80°C for a specified period. Neutralize the samples before analysis. Pyridinone

derivatives are often susceptible to degradation in alkaline media.[10]

Oxidative Degradation: Treat a solution of the compound with 3-30% hydrogen peroxide

(H₂O₂) at room temperature for a specified period.
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Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C) for an

extended period.

Photostability: Expose the solid compound and its solution to a light source that provides

an overall illumination of not less than 1.2 million lux hours and an integrated near-

ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B

guidelines. A control sample should be protected from light. Pyridinone derivatives have

been shown to be photolabile.[10]

Analysis: At each time point, analyze the stressed samples using a stability-indicating

HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of

acetonitrile and a buffered aqueous phase) with UV or MS detection to quantify the parent

compound and detect any degradation products.

Forced Degradation Conditions
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Figure 2: Forced Degradation Study Workflow.

Potential Degradation Pathways
Based on the chemistry of the pyridinone scaffold, potential degradation pathways for 4-
(Aminomethyl)pyridin-2(1H)-one may include:

Hydrolysis: The amide bond within the pyridinone ring can be susceptible to hydrolysis under

acidic or basic conditions, leading to ring-opening.

Oxidation: The aminomethyl group and the electron-rich pyridinone ring could be susceptible

to oxidation.

Photodegradation: The conjugated system of the pyridinone ring can absorb UV light,

potentially leading to photochemical reactions and degradation.[10]

Potential Signaling Pathways
Pyridinone-containing molecules are recognized as "privileged scaffolds" in medicinal

chemistry due to their ability to interact with a wide range of biological targets.[2][6] They are

known to modulate various signaling pathways, primarily through the inhibition of protein

kinases.[1][7]

While the specific signaling pathways targeted by 4-(Aminomethyl)pyridin-2(1H)-one have

not been explicitly reported, its structural features suggest potential interactions with ATP-

binding sites of kinases. The pyridinone ring can act as a hydrogen bond donor and acceptor,

mimicking the hinge-binding motifs of many kinase inhibitors.[3]

Other pyridinone derivatives have been developed as antagonists for receptors like the

adenosine A2A receptor, implicating their role in modulating immune responses.[12] The

diverse biological activities reported for this class of compounds underscore the importance of

further investigation into the specific mechanisms of action for 4-(Aminomethyl)pyridin-2(1H)-
one.
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Figure 3: Potential Signaling Pathways for Pyridinone Derivatives.

Conclusion
This technical guide consolidates the currently available information on the solubility and

stability of 4-(Aminomethyl)pyridin-2(1H)-one and provides detailed experimental protocols

for its comprehensive characterization. While predicted data offers initial insights, rigorous

experimental evaluation using the described methodologies is imperative for any drug

development program involving this compound. Further research into its specific degradation

products and biological targets will be crucial for elucidating its full therapeutic potential and

ensuring the development of a safe, stable, and efficacious drug product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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